Ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexene Moiety: This step often involves the use of cyclohexene derivatives and suitable catalysts to introduce the cyclohexene group onto the piperidine ring.
Formation of the Piperazine Ring: This can be done through nucleophilic substitution reactions where the piperidine derivative reacts with piperazine.
Esterification: The final step involves the esterification of the compound to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperidine and piperazine rings are known to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-cyclohexanone-1-carboxylate
- 4-Acetyl-1-methylcyclohexene
- Piperidine Derivatives
Uniqueness
Ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate is unique due to its combination of a cyclohexene moiety with piperidine and piperazine rings, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-2-25-19(24)21-13-11-20(12-14-21)17-9-6-10-22(15-17)18(23)16-7-4-3-5-8-16/h7,17H,2-6,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITJMRYFJAOVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)C3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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